4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol
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Overview
Description
4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol is an organic compound that features a bromine atom, a nitro group, and a dioxothiophene moiety
Preparation Methods
The synthesis of 4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol typically involves multiple steps. One common synthetic route includes the bromination of a suitable phenol derivative followed by nitration and subsequent reaction with a dioxothiophene derivative. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted phenol derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of essential enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol can be compared with other similar compounds such as:
4-Bromo-2-nitroaniline: This compound also contains a bromine and nitro group but lacks the dioxothiophene moiety, making it less complex.
4-Bromo-1-aminoanthraquinone-2-sulfonic acid: This compound has a similar bromine and amino group but features an anthraquinone structure instead of a phenol and dioxothiophene moiety.
The uniqueness of this compound lies in its combination of functional groups and the presence of the dioxothiophene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O5S/c11-6-1-2-10(14)7(3-6)12-8-4-19(17,18)5-9(8)13(15)16/h1-3,12,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJGLPBIDBEICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CS1(=O)=O)[N+](=O)[O-])NC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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